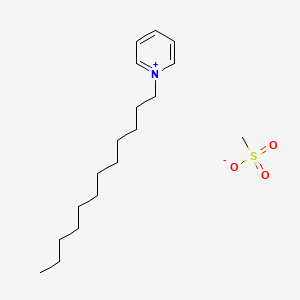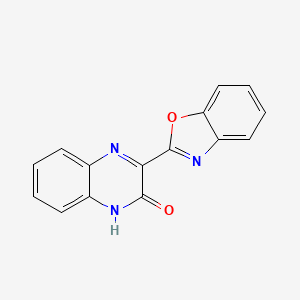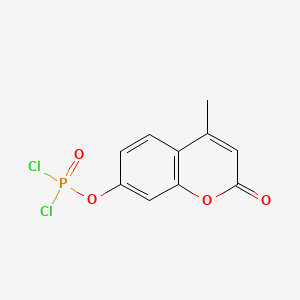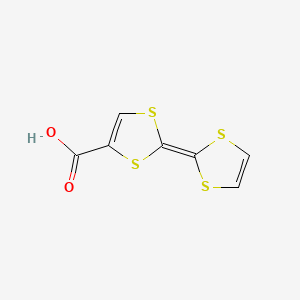![molecular formula C22H30 B14488402 [4-(2-Phenylethyl)octyl]benzene CAS No. 63213-05-8](/img/structure/B14488402.png)
[4-(2-Phenylethyl)octyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Phenylethyl)octyl]benzene is an organic compound with the molecular formula C22H30 It is a derivative of benzene, featuring a phenylethyl group and an octyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylethyl)octyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-Phenylethyl)octyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the phenylethyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Br2 in the presence of iron (Fe) catalyst, HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[4-(2-Phenylethyl)octyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of [4-(2-Phenylethyl)octyl]benzene depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenylethyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
[4-(2-Phenylethyl)hexyl]benzene: Similar structure but with a hexyl group instead of an octyl group.
[4-(2-Phenylethyl)decyl]benzene: Similar structure but with a decyl group instead of an octyl group.
[4-(2-Phenylethyl)butyl]benzene: Similar structure but with a butyl group instead of an octyl group.
Uniqueness
[4-(2-Phenylethyl)octyl]benzene is unique due to its specific combination of phenylethyl and octyl groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it valuable for targeted applications in research and industry .
Propiedades
Número CAS |
63213-05-8 |
|---|---|
Fórmula molecular |
C22H30 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)octylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-11-21(18-19-22-14-8-5-9-15-22)17-10-16-20-12-6-4-7-13-20/h4-9,12-15,21H,2-3,10-11,16-19H2,1H3 |
Clave InChI |
CQAVBFRULYHUTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


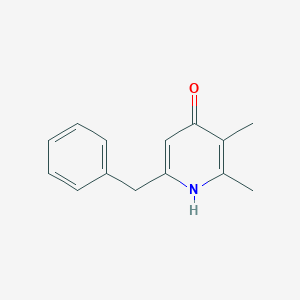
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


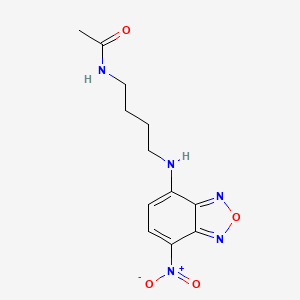
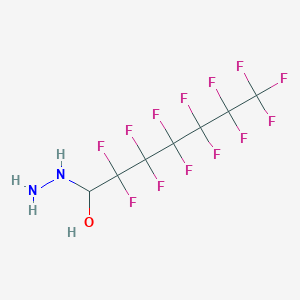
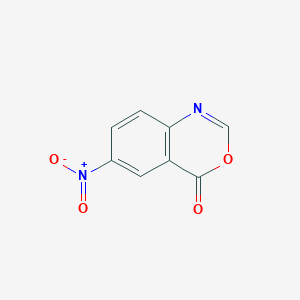
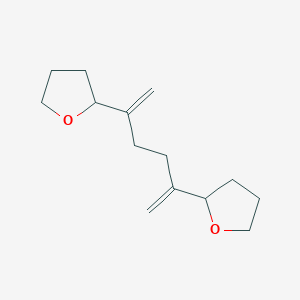

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
